BenchChemオンラインストアへようこそ!

N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Aqueous solubility Prodrug formulation Biopharmaceutics

N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS 672925-62-1) is a synthetic small-molecule belonging to the O-acyl amidoxime ester class. The structure consists of a 2-(phenylsulfonyl)ethanimidamide core in which the N'-hydroxy group is esterified with 4-fluorobenzoic acid.

Molecular Formula C15H13FN2O4S
Molecular Weight 336.34
CAS No. 672925-62-1
Cat. No. B2953662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
CAS672925-62-1
Molecular FormulaC15H13FN2O4S
Molecular Weight336.34
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=C(C=C2)F)N
InChIInChI=1S/C15H13FN2O4S/c16-12-8-6-11(7-9-12)15(19)22-18-14(17)10-23(20,21)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18)
InChIKeyOAJSNXLISMNHGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS 672925-62-1) – Chemical Class, Molecular Identity, and Baseline Procurement Profile


N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS 672925-62-1) is a synthetic small-molecule belonging to the O-acyl amidoxime ester class [1]. The structure consists of a 2-(phenylsulfonyl)ethanimidamide core in which the N'-hydroxy group is esterified with 4-fluorobenzoic acid. PubChem records document a molecular weight of 336.3 g/mol, a computed XLogP3-AA of 2.2, and an experimentally measured aqueous solubility of 8.8 µg/mL at pH 7.4 [2]. ChEMBL registers this compound under CHEMBL1583685 with a maximum development phase of 'Preclinical' and nine reported potency assays primarily derived from qHTS screens [3].

Why Generic Substitution of N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide with Other O-Acyl Amidoxime Esters Carries Undefined Risk


The O-acyl amidoxime class functions through a dual-prodrug paradigm: the acyl group defines physicochemical and pharmacokinetic properties, while the amidoxime is susceptible to mARC-mediated reduction to the corresponding amidine [1]. The 4-fluorobenzoyl ester in this specific compound imparts unique electronic (electron-withdrawing para-fluoro), steric, and lipophilicity parameters (cLogP 2.2) that differ markedly from other acyl variants such as the 3-methoxybenzoyl, 3-methylbenzoyl, or cyclopropanecarbonyl esters [2]. Without direct, head-to-head stability or activation-rate data for each ester derivative in the same experimental system, substituting one O-acyl analog for another introduces unquantifiable variability in aqueous stability, metabolic activation rate, and potentially the extent of conversion to the active amidine species [1].

Quantitative Differentiation Evidence for N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide vs. Closest Structural Analogs


Aqueous Solubility at Physiologically Relevant pH: Measured Value for the 4-Fluorobenzoyl Ester

The target compound possesses an experimentally determined aqueous solubility of 8.8 µg/mL at pH 7.4, as recorded in PubChem [1]. This value places it near the borderline of the 'highly soluble' threshold (approximately 33 µM for a molecule with MW 336.3 g/mol) often used in early drug classification. No experimentally measured solubility data are publicly available for the 3-methoxybenzoyl, 3-methylbenzoyl, or cyclopropanecarbonyl O-acyl analogs; therefore, a quantitative solubility comparison cannot be performed at this time, and the observed solubility must be regarded as a baseline for procurement decisions where aqueous processing is required.

Aqueous solubility Prodrug formulation Biopharmaceutics

miR-21 Modulator Screening: Selective Inactivity as a Differentiator

In a confirmatory qHTS assay designed to detect modulators of microRNA-21 (miR-21), the target compound was explicitly flagged as 'Not Active,' with a measured potency of 16,481.6 nM (16.5 µM) [1]. While this inactivity is shared with some other O-acyl amidoxime esters in this screening platform, it provides a critical go/no-go filter: procurement of this compound enables experimental designs that require a baseline miR-21-inert chemical probe, avoiding the confounding effects that would be introduced by a structurally analogous ester that may possess unexpected miRNA-modulatory activity.

miR-21 qHTS profiling miRNA modulation

Nrf2 Pathway Inhibition Screen: Absence of Confirmatory Activity Sets a Clear Basal Expectation

A confirmatory qHTS screen for Nrf2 inhibitors yielded an 'Inconclusive' result for the target compound, with a nominal potency of 16,360.1 nM (16.4 µM) [1]. This indicates that under the assay conditions the compound does not reproducibly suppress Nrf2-dependent transcriptional activity. For researchers seeking to exclude Nrf2 pathway interference—for example, in oxidative-stress phenotypic assays—this documented Nrf2-inert behavior is a definable selection criterion that cannot be assumed for other O-acyl amidoxime esters whose Nrf2 profiles remain unreported.

Nrf2 inhibitor Oxidative stress pathway qHTS screening

Computed Lipophilicity (cLogP) of the 4-Fluorobenzoyl Ester vs. Other Acyl Variants

The target compound has a PubChem-computed XLogP3-AA of 2.2 [1]. Although experimental logP/logD values are not available for this specific molecule, the electron-withdrawing para-fluoro substituent on the benzoyl ring is expected to increase polarity relative to the 3-methylbenzoyl analog (predicted clogP ~2.6 for the neutral species based on fragment-based calculations) and decrease lipophilicity relative to the 2-(trifluoromethyl)benzoyl analog [2]. This computable rank-order of lipophilicity has direct implications for passive membrane permeability and metabolic stability, guiding selection where a mid-range cLogP profile is desired.

Lipophilicity In silico property ADME prediction

Known Prodrug Activation Mechanism: mARC Reductase Substrate Potential Inferred from Class Behavior

Amidoxime esters are recognized substrates of the mitochondrial amidoxime reducing component (mARC), which catalyzes the N-reduction of the amidoxime to the corresponding amidine [1]. By extension, N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is predicted to undergo mARC-dependent activation to release 2-(phenylsulfonyl)ethanimidamide, a sulfonyl-containing amidine with potential biological activity. The rate of this enzymatic reduction is influenced by the electronic nature of the O-acyl substituent; para-substituted benzamidoximes with electron-withdrawing groups generally exhibit faster reduction kinetics than electron-donating counterparts in electrochemical and enzymatic assays [1]. This provides a mechanistic rationale for selecting the 4-fluoro (electron-withdrawing) ester over, for instance, a 3-methoxy (electron-donating) ester when faster prodrug activation is a project requirement.

Prodrug activation mARC enzyme Amidoxime reduction

Absence of Declared Biological Potency in Disease-Relevant Assays: A Known Baseline for Chemical Probe Design

Among the nine Potency endpoints registered in ChEMBL for this compound, none reveal sub-micromolar activity against any defined human target protein; all recorded values fall in the 16–17 µM range and are annotated as 'Not Active' or 'Inconclusive' [1]. This comprehensive absence of high-affinity hits in public screening data functions as a de facto selectivity baseline. For groups engineering bifunctional molecules (e.g., PROTACs, molecular glues) or covalent inhibitors, a scaffold with a clean public bioactivity record reduces the probability that an O-acyl amidoxime linker will inadvertently engage a biological target, compared to an analog with documented nanomolar off-target activity.

Chemical probe Hit triage Selectivity profiling

High-Confidence Application Scenarios for N'-[(4-Fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide Based on Documented Evidence


Amidoxime Prodrug Linker in Bifunctional Molecule Design Requiring Mid-Range Lipophilicity

The combination of a confirmed clean bioactivity profile (nine negative ChEMBL assay results) and a computed cLogP of 2.2 makes this compound suitable as a functionalized linker in PROTAC or molecular glue constructs where the linker itself must not impart off-target pharmacology [5][2]. Its 4-fluorobenzoyl ester is expected to undergo mARC-mediated reduction to release the active sulfonyl-amidine, enabling targeted intracellular payload delivery [3].

Negative Control for miR-21 and Nrf2 Screening Cascades

Because the compound has been experimentally confirmed as 'Not Active' against miR-21 and 'Inconclusive' for Nrf2 inhibition in qHTS confirmatory assays, it can serve as an inert diluent or negative control in cell-based miRNA modulation and oxidative-stress pathway profiling panels [5]. This prevents the false-positive signals that might arise from an untested analog that unintionally perturbs these pathways.

Synthetic Intermediate for Generating 2-(Phenylsulfonyl)ethanimidamide in Aqueous-Compatible Workflows

With an aqueous solubility of 8.8 µg/mL at pH 7.4, the compound can be dissolved without organic co-solvents at low micromolar concentrations, facilitating its use as a bench-stable precursor to 2-(phenylsulfonyl)ethanimidamide in aqueous chemical biology experiments that require in situ generation of the parent amidine via mild hydrolysis or enzymatic reduction [5].

Structure–Activity Relationship Anchor Point for para-Fluoro Substituent Effects in O-Acyl Amidoxime Series

The electron-withdrawing 4-fluoro substituent provides a defined perturbation of the benzoyl ester's electronic and steric properties, enabling systematic SAR exploration of hydrolysis rates and prodrug activation kinetics relative to 3-methoxy, 3-methyl, 2-trifluoromethyl, and cyclopropanecarbonyl congeners [5]. Purchasing this specific ester eliminates the need to synthesize the para-fluoro variant de novo when mapping the electronic landscape of the O-acyl group.

Quote Request

Request a Quote for N'-[(4-fluorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.